

# Spectroscopic Profile of Quinoxalin-6-ylmethanol: A Technical Guide

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## Compound of Interest

Compound Name: Quinoxalin-6-ylmethanol

Cat. No.: B152837

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This technical guide provides a comprehensive overview of the spectroscopic data for **Quinoxalin-6-ylmethanol**, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a structured format for clarity and comparative analysis. Detailed experimental protocols for acquiring such data are also provided, alongside a workflow diagram for spectroscopic analysis.

## Core Spectroscopic Data

The following tables summarize the anticipated quantitative data for **Quinoxalin-6-ylmethanol**. Disclaimer: The spectral data presented below are representative examples based on the analysis of structurally similar compounds and established spectroscopic principles. They have not been derived from direct experimental measurement of **Quinoxalin-6-ylmethanol**.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data (500 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.85	s	-	1H	H-2
8.82	s	-	1H	H-3
8.12	d	8.5	1H	H-8
8.05	d	1.5	1H	H-5
7.78	dd	8.5, 1.5	1H	H-7
4.95	s	-	2H	-CH <sub>2</sub> -
2.50	br s	-	1H	-OH

**Table 2: <sup>13</sup>C NMR Spectroscopic Data (125 MHz, CDCl<sub>3</sub>)**

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
149.5	C	C-8a
148.8	C	C-4a
143.5	CH	C-2
143.2	CH	C-3
141.0	C	C-6
130.5	CH	C-8
129.8	CH	C-5
128.5	CH	C-7
64.2	CH <sub>2</sub>	-CH <sub>2</sub> OH

**Table 3: IR Spectroscopic Data (KBr Pellet)**

Wavenumber (cm-1)	Intensity	Assignment
3350 - 3200	Broad, Medium	O-H stretch (alcohol)
3060	Sharp, Weak	Aromatic C-H stretch
2925	Medium	Aliphatic C-H stretch
1620	Medium	C=N stretch (quinoxaline ring)
1580	Medium	C=C stretch (aromatic ring)
1480	Strong	C=C stretch (aromatic ring)
1250	Medium	C-O stretch (alcohol)
830	Strong	C-H out-of-plane bend (para-disubstituted)

**Table 4: Mass Spectrometry Data (Electron Ionization - EI)**

m/z	Relative Intensity (%)	Assignment
160	100	[M] <sup>+</sup> • (Molecular Ion)
159	80	[M-H] <sup>+</sup>
131	60	[M-CHO] <sup>+</sup>
104	40	[C <sub>7</sub> H <sub>6</sub> N] <sup>+</sup>
77	30	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Quinoxalin-6-ylmethanol** in 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.

- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
- <sup>1</sup>H NMR Acquisition:
  - Set the spectral width to 16 ppm, centered at approximately 6 ppm.
  - Employ a 30-degree pulse width.
  - Acquisition time of 4 seconds and a relaxation delay of 1 second.
  - Collect 16 scans for a good signal-to-noise ratio.
  - Process the data with a line broadening of 0.3 Hz.
- <sup>13</sup>C NMR Acquisition:
  - Set the spectral width to 240 ppm, centered at approximately 120 ppm.
  - Use a proton-decoupled pulse sequence.
  - Acquisition time of 1.5 seconds and a relaxation delay of 2 seconds.
  - Collect 1024 scans.
  - Process the data with a line broadening of 1.0 Hz.

## Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of **Quinoxalin-6-ylmethanol** with 100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:

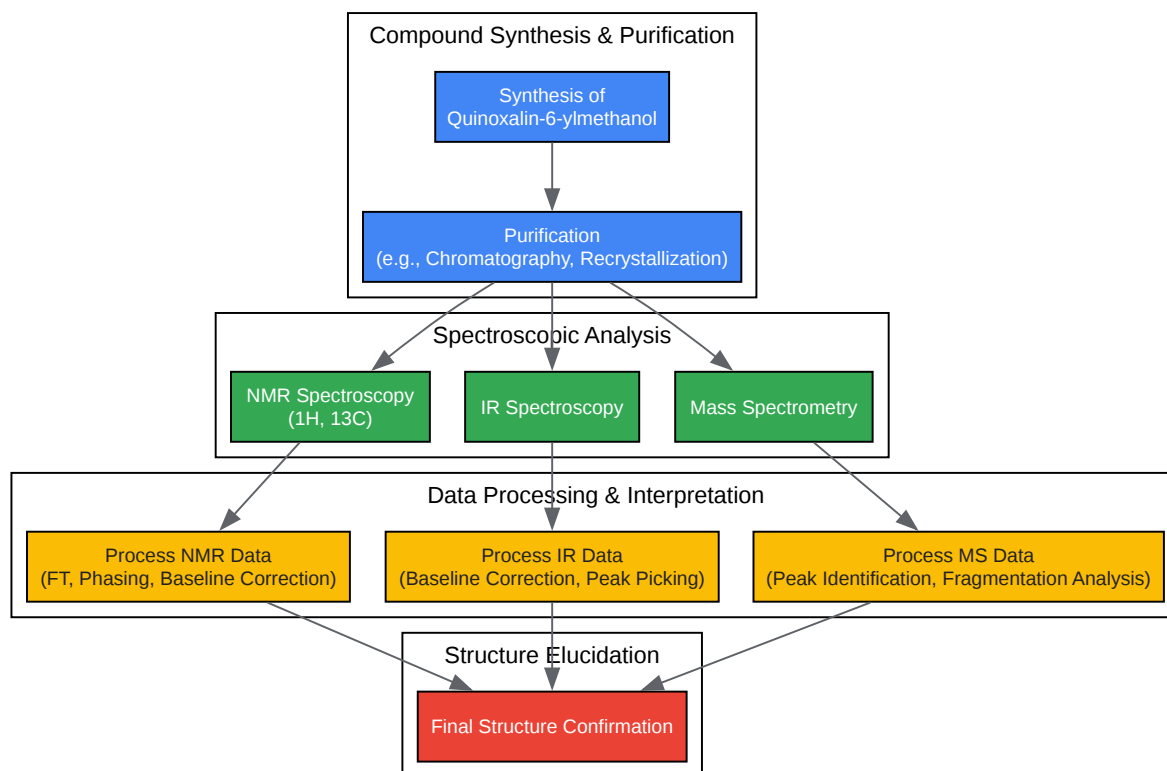
- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder.
- Scan the sample from 4000 to 400  $\text{cm}^{-1}$ .
- Co-add 32 scans to improve the signal-to-noise ratio.

## Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **Quinoxalin-6-ylmethanol** in methanol directly into the ion source via a direct insertion probe or after separation by gas chromatography.
- Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
- Data Acquisition:
  - Set the ionization energy to 70 eV.
  - Scan a mass range from  $m/z$  40 to 300.
  - Maintain the ion source temperature at 200  $^{\circ}\text{C}$ .

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **Quinoxalin-6-ylmethanol**.



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General workflow for spectroscopic analysis.

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